3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole
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Overview
Description
3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromodifluoromethyl group and a methyl group attached to the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole typically involves the introduction of the bromodifluoromethyl group to the pyrazole ring. One common method is the reaction of 5-methyl-1H-pyrazole with bromodifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the bromodifluoromethyl group can lead to the formation of difluoromethyl derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions can yield azido or thiocyanato derivatives.
- Oxidation can produce hydroxylated or carboxylated products.
- Reduction can lead to difluoromethylated pyrazoles.
Scientific Research Applications
3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromodifluoromethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
- (Chlorodifluoromethyl)trimethylsilane
- (Trifluoromethyl)trimethylsilane
- gem-Difluoroallene
Comparison: 3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct reactivity and biological properties. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
3-[bromo(difluoro)methyl]-5-methyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrF2N2/c1-3-2-4(10-9-3)5(6,7)8/h2H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVPIDIJEGEGCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(F)(F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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